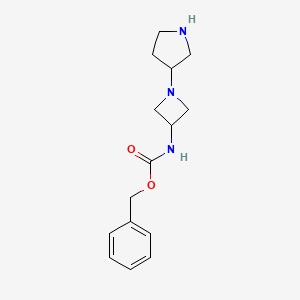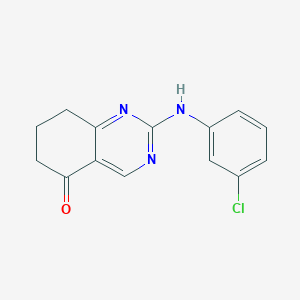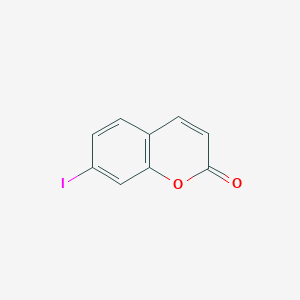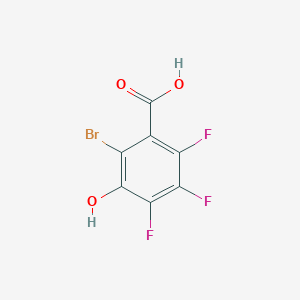
2-(2-Chlorophenyl)-5-hydroxy-2,3-dihydro-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlorophenyl)-5-hydroxychroman-4-one is a chemical compound that belongs to the class of chromanones Chromanones are known for their diverse biological activities and potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-5-hydroxychroman-4-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorophenol and a suitable chromanone precursor.
Formation of Intermediate: The 2-chlorophenol undergoes a reaction with the chromanone precursor under specific conditions to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization reactions to form the chromanone ring structure.
Hydroxylation: Finally, the hydroxyl group is introduced at the 5-position of the chromanone ring to yield the desired compound.
Industrial Production Methods
Industrial production of 2-(2-Chlorophenyl)-5-hydroxychroman-4-one may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chlorophenyl)-5-hydroxychroman-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or ketones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted chromanones with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(2-Chlorophenyl)-5-hydroxychroman-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2-Chlorophenyl)-5-hydroxychroman-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the chromanone ring structure play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Chlorophenyl)-4H-chromen-4-one: Lacks the hydroxyl group at the 5-position.
2-(2-Chlorophenyl)-5-methoxychroman-4-one: Contains a methoxy group instead of a hydroxyl group.
Uniqueness
2-(2-Chlorophenyl)-5-hydroxychroman-4-one is unique due to the presence of the hydroxyl group at the 5-position, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
187099-72-5 |
|---|---|
Molekularformel |
C15H11ClO3 |
Molekulargewicht |
274.70 g/mol |
IUPAC-Name |
2-(2-chlorophenyl)-5-hydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H11ClO3/c16-10-5-2-1-4-9(10)14-8-12(18)15-11(17)6-3-7-13(15)19-14/h1-7,14,17H,8H2 |
InChI-Schlüssel |
GXGPOOFZGRBWEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC2=CC=CC(=C2C1=O)O)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(4-Chlorophenyl)-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11849481.png)
![2,4-Dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B11849487.png)



![6-[Hydroxy(phenyl)methylidene]-6,7-dihydro-1,7-naphthyridine-5,8-dione](/img/structure/B11849520.png)
![Ethyl 6-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11849524.png)



![7-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11849546.png)
